molecular formula C11H12O B2383756 2-Methyl-3-phenylcyclobutan-1-one CAS No. 117543-11-0

2-Methyl-3-phenylcyclobutan-1-one

Cat. No.: B2383756
CAS No.: 117543-11-0
M. Wt: 160.216
InChI Key: UTWMSGSDWZDPOM-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylcyclobutan-1-one is an organic compound with the molecular formula C11H12O It is a cyclobutanone derivative, characterized by a cyclobutane ring substituted with a methyl group at the second position and a phenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-phenylcyclobutan-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-phenylpropanoic acid with a dehydrating agent can lead to the formation of the cyclobutanone ring. Another method involves the use of cyclobutanone derivatives as starting materials, which are then functionalized to introduce the methyl and phenyl substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-methyl-3-phenylpropanoic acid.

    Reduction: Formation of 2-methyl-3-phenylcyclobutan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-3-phenylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylcyclobutan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylcyclobutan-1-one: Lacks the methyl group at the second position.

    3-Methyl-3-phenylcyclobutan-1-one: Similar structure but with a different substitution pattern.

Uniqueness

2-Methyl-3-phenylcyclobutan-1-one is unique due to the specific positioning of the methyl and phenyl groups on the cyclobutanone ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other cyclobutanone derivatives.

Properties

IUPAC Name

2-methyl-3-phenylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-10(7-11(8)12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWMSGSDWZDPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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